3-(Decylamino)propan-1-ol;hydrochloride
Description
3-(Decylamino)propan-1-ol hydrochloride is an amino alcohol derivative characterized by a decyl (C10) alkyl chain attached to the nitrogen of a propanolamine backbone, with a hydrochloride salt enhancing its solubility and stability.
Properties
CAS No. |
60535-33-3 |
|---|---|
Molecular Formula |
C13H30ClNO |
Molecular Weight |
251.83 g/mol |
IUPAC Name |
3-(decylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15;/h14-15H,2-13H2,1H3;1H |
InChI Key |
CWUMEKJWISOESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with decylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Decylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
3-(Decylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Decylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Effects on Physicochemical Properties
*Calculated based on formula C₁₃H₂₈NClO (C: 56.20%, H: 10.16%, N: 5.04%, Cl: 12.77%, O: 5.76%).
Key Observations :
- Electron-Withdrawing Groups: Compounds like 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (C₉H₁₁ClN₂O₃, MW 232.66) exhibit reduced basicity due to the nitro group, contrasting with the electron-donating decyl chain in the target compound .
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